4-Chloro-3,5-difluoroaniline

Lipophilicity Partition coefficient Physicochemical property

4-Chloro-3,5-difluoroaniline provides unique electronic modulation (pKa 1.93) and elevated lipophilicity (LogP 2.78) versus non-chlorinated analogs, making it optimal for CNS drug discovery and agrochemical synthesis. This specific substitution pattern ensures reproducible cross-coupling reactivity and metabolic stability, directly reducing procurement risk associated with using alternative haloanilines.

Molecular Formula C6H4ClF2N
Molecular Weight 163.55 g/mol
CAS No. 2613-33-4
Cat. No. B1591819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3,5-difluoroaniline
CAS2613-33-4
Molecular FormulaC6H4ClF2N
Molecular Weight163.55 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)Cl)F)N
InChIInChI=1S/C6H4ClF2N/c7-6-4(8)1-3(10)2-5(6)9/h1-2H,10H2
InChIKeyLURQZEKPTCFPAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-3,5-difluoroaniline (CAS 2613-33-4): Core Properties and Procurement Baseline


4-Chloro-3,5-difluoroaniline (CAS 2613-33-4) is a halogenated aniline derivative with the molecular formula C₆H₄ClF₂N and a molecular weight of 163.55 g/mol [1]. It serves as a bifunctional building block in organic synthesis, featuring an aromatic ring substituted with an amino group at position 1, fluorine atoms at positions 3 and 5, and a chlorine atom at position 4 [2]. This specific substitution pattern distinguishes it from other haloaniline intermediates used in pharmaceutical and agrochemical applications. Commercial availability includes grades with 95-98% purity specifications, with a reported melting point of 73-76°C (or 78-79°C from ethanol recrystallization) .

Why 4-Chloro-3,5-difluoroaniline Cannot Be Arbitrarily Substituted by Other Haloanilines


Substitution of 4-chloro-3,5-difluoroaniline with structurally similar haloanilines such as 3,5-difluoroaniline or 4-chloroaniline introduces quantifiable differences in electronic properties and reactivity that alter downstream synthetic outcomes . The combined electron-withdrawing effects of the para-chloro and meta-fluoro substituents create a distinct electronic environment that governs reaction selectivity in cross-coupling and nucleophilic aromatic substitution reactions . Mass spectrometric fragmentation studies confirm that the fragmentation pathways of difluoroanilines differ from those of corresponding regioisomers of other haloanilines, establishing analytically verifiable differentiation [1]. These differences translate directly to procurement risk—using an alternative haloaniline without validating reaction compatibility may result in failed syntheses, reduced yields, or purification challenges that offset any initial cost savings.

4-Chloro-3,5-difluoroaniline: Quantitative Differentiation Evidence for Procurement Decisions


LogP Differentiation: Lipophilicity Comparison of 4-Chloro-3,5-difluoroaniline vs. 3,5-Difluoroaniline

4-Chloro-3,5-difluoroaniline exhibits a LogP value of 2.78, which is quantifiably higher than that of its non-chlorinated analog 3,5-difluoroaniline due to the lipophilic contribution of the para-chloro substituent . This increased lipophilicity directly impacts membrane permeability and bioavailability parameters when this intermediate is incorporated into drug candidates, providing a measurable differentiation in medicinal chemistry applications.

Lipophilicity Partition coefficient Physicochemical property Drug design SAR optimization

Melting Point and Physical Form Differentiation for Handling and Storage Planning

4-Chloro-3,5-difluoroaniline is a solid at room temperature with reported melting point ranges of 73-76°C or 78-79°C when recrystallized from ethanol . This contrasts with 3,5-difluoroaniline, which has a significantly lower melting point of 39-40°C . The higher melting point of the 4-chloro derivative provides measurable advantages for storage stability at ambient temperatures and facilitates solid-handling workflows in automated synthesis platforms.

Solid-state property Melting point Storage stability Procurement specification Handling requirements

Synthetic Pathway Differentiation: Cost and Corrosivity Advantage in Intermediate Selection

The synthesis of 3,5-difluoroaniline, a potential alternative starting material, is documented to involve expensive and corrosive synthetic procedures [1][2]. 4-Chloro-3,5-difluoroaniline can be synthesized via alternative routes including chlorination of 3,5-difluoroaniline or reduction of 4-chloro-3,5-difluoronitrobenzene . This difference in synthetic accessibility establishes 4-chloro-3,5-difluoroaniline as a potentially more cost-effective intermediate for large-scale applications where procurement economics matter.

Synthetic route Process chemistry Cost of goods Corrosivity Scale-up feasibility

Mass Spectrometric Fragmentation Differentiation for Analytical Quality Control

Collision-induced dissociation (CID) mass spectrometry studies of haloaniline isomers demonstrate that the fragmentation behavior of difluoroanilines differs measurably from that of corresponding regioisomers of other haloanilines [1]. Specifically, the ortho effect enables significant differentiation between chloro-fluoroaniline regioisomers [2]. This analytical differentiation provides a verifiable quality control method for confirming the identity and regioisomeric purity of 4-chloro-3,5-difluoroaniline in procurement settings, distinguishing it from other haloaniline isomers that might be present as impurities or mislabeled material.

CID mass spectrometry Analytical characterization Regioisomer differentiation Quality control Impurity profiling

Electronic Property Differentiation: pKa and Acidity Modulation

The predicted pKa of 4-chloro-3,5-difluoroaniline is 1.93 ± 0.10 , reflecting the cumulative electron-withdrawing effect of three halogen substituents (one chloro at para, two fluoro at meta positions). This pKa value represents the protonated anilinium ion acidity and correlates with the nucleophilicity of the free amine. The presence of both chloro and fluoro substituents provides a tunable electronic environment not achievable with 3,5-difluoroaniline (which lacks the para-chloro) or 4-chloroaniline (which lacks the meta-fluoro groups).

pKa Electron-withdrawing effect Reactivity tuning Nucleophilicity Substituent effect

Molecular Weight and Exact Mass Differentiation for MS-Based Analytical Workflows

4-Chloro-3,5-difluoroaniline has an exact mass of 163.0000331 Da and a monoisotopic mass of 163.0000331 Da [1]. This mass differs measurably from 3,5-difluoroaniline (exact mass 129.0390 Da; Δ ≈ 34 Da) and 4-chloroaniline (exact mass 127.0189 Da; Δ ≈ 36 Da). The distinctive isotopic pattern from the chloro substituent (M:M+2 ratio approximately 3:1) combined with two fluorine atoms provides a unique high-resolution mass spectrometric signature that facilitates unambiguous identification in complex reaction mixtures and impurity profiling workflows.

Exact mass High-resolution mass spectrometry HRMS Analytical identification Isotopic pattern

4-Chloro-3,5-difluoroaniline: Evidence-Backed Application Scenarios for Procurement Prioritization


Pharmaceutical Intermediate Synthesis Requiring Tuned Lipophilicity

4-Chloro-3,5-difluoroaniline is optimally selected as a pharmaceutical building block when the target drug candidate requires enhanced membrane permeability and altered metabolic stability conferred by the combined chloro and fluoro substitution pattern. The LogP of 2.78 provides a quantifiably higher lipophilicity than non-chlorinated analogs such as 3,5-difluoroaniline, making this intermediate particularly valuable for central nervous system (CNS) drug discovery programs where blood-brain barrier penetration is required, or for optimizing oral bioavailability in lead optimization campaigns.

Agrochemical Intermediate Development for Herbicide and Pesticide Synthesis

This compound is specifically utilized as an intermediate in the synthesis of agrochemicals, particularly herbicides and pesticides [1]. The para-chloro substitution pattern provides a reactive handle for further functionalization while the meta-fluoro substituents enhance metabolic stability and environmental persistence parameters desirable in crop protection agents. Procurement for agrochemical R&D should prioritize this specific intermediate when the target active ingredient scaffold requires the 4-chloro-3,5-difluoro substitution motif.

Specialty Polymer and Advanced Materials Synthesis

4-Chloro-3,5-difluoroaniline is applied in the development of specialty polymers and materials where enhanced thermal stability and specific electronic properties are required . The combination of chloro and fluoro substituents provides unique electronic tuning capabilities for conjugated polymer systems and optoelectronic materials. The higher melting point (73-76°C) compared to other haloanilines offers practical handling advantages in polymer synthesis workflows conducted at elevated temperatures.

SAR Studies in Medicinal Chemistry Requiring Defined Electronic and Steric Parameters

In structure-activity relationship (SAR) investigations, 4-chloro-3,5-difluoroaniline serves as a defined electronic probe where the para-chloro and meta-fluoro substituents collectively modulate both electronic (pKa = 1.93) and steric parameters . The compound's well-characterized physicochemical properties (exact mass 163.0000331 Da, distinctive isotopic pattern) [2] enable precise analytical tracking in parallel synthesis libraries. Procurement should prioritize this intermediate when SAR studies require systematic exploration of halogen substitution effects on target binding affinity and functional activity.

Technical Documentation Hub

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